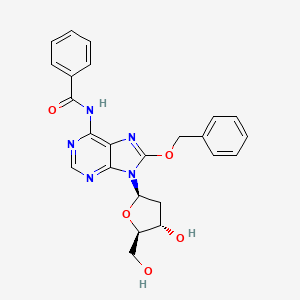

N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine

Overview

Description

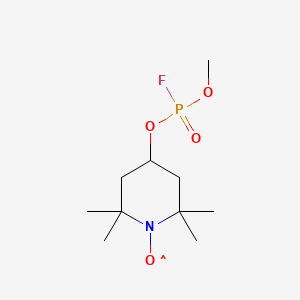

“N6-Benzoyl-8-benzyloxy-2’-deoxyadenosine” is a synthetic small molecule . It serves as an analogue of adenosine, a nucleoside present in all living cells . It has been thoroughly examined for its ability to act as a ligand for G-protein-coupled receptors (GPCRs) and its capacity to modulate the activity of enzymes involved in adenosine metabolism .

Synthesis Analysis

“N6-Benzoyl-8-benzyloxy-2’-deoxyadenosine” is a reagent used in the synthesis of 2’-Deoxy-7,8-dihydro-8-oxoguanosine and 2’-Deoxy-7,8-dihydro-8-oxoadenosine which are incorporated into oligomeric DNA.Molecular Structure Analysis

The molecular formula of “N6-Benzoyl-8-benzyloxy-2’-deoxyadenosine” is C24H23N5O5. It has a molecular weight of 461.478.Chemical Reactions Analysis

“N6-Benzoyl-8-benzyloxy-2’-deoxyadenosine” demonstrates high affinity binding to GPCRs, effectively influencing the activity of enzymes implicated in adenosine metabolism . Notably, it exhibits a specific affinity for the A2A receptor, concurrently inhibiting adenosine kinase—an enzyme crucial for adenosine phosphorylation into adenosine monophosphate (AMP) .Physical And Chemical Properties Analysis

The molecular weight of “N6-Benzoyl-8-benzyloxy-2’-deoxyadenosine” is 461.478. More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

Oligonucleotide Synthesis

N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine is utilized in the synthesis of oligonucleotides. Schulhof et al. (1987) demonstrated its application in the final deprotection step of oligonucleotide synthesis, highlighting its stability under acidic conditions and its role in the preparation of modified DNA (Schulhof, Molko, & Teoule, 1987).

Synthesis of Triphosphates

Kore et al. (2014) described the synthesis of 2'-deoxyadenosine-3'-O-triphosphate (2'-d-3'-ATP) using a one-pot methodology with N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine, emphasizing its efficiency in biological applications (Kore, Yang, & Srinivasan, 2014).

Nucleopeptide Synthesis

Dreef‐Tromp et al. (1990) used N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine in the solid-phase synthesis of a nucleopeptide fragment from the nucleoprotein of bacteriophage øX174, demonstrating its importance in the construction of complex biological molecules (Dreef‐Tromp, van Dam, van den Elst, van der Marel, & van Boom, 1990).

Tetraphosphate Synthesis

Kore et al. (2015) also developed a method for synthesizing 2'-deoxyadenosine-3'-O-tetraphosphate using N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine, again highlighting its utility in producing biologically significant compounds (Kore, Yang, Srinivasan, & Senthilvelan, 2015).

Protection of Deoxyadenosine

Kume et al. (1982) explored the introduction of a phthaloyl group into N6-amino group of deoxyadenosine, using a silylation followed by acylation process. The phthaloyl group, compared to the benzoyl group, showed remarkable retarding effects on depurination, making it a useful alternative in protecting deoxyadenosine in oligonucleotide synthesis (Kume, Sekine, & Hata, 1982).

Safety And Hazards

The safety data sheet for a similar compound, “N6-Benzoyl-2’-deoxyadenosine”, suggests that it should be used for research only and not intended for diagnostic or therapeutic use . It should be stored at <-15°C in a well-closed container . It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name |

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O5/c30-12-18-17(31)11-19(34-18)29-22-20(27-24(29)33-13-15-7-3-1-4-8-15)21(25-14-26-22)28-23(32)16-9-5-2-6-10-16/h1-10,14,17-19,30-31H,11-13H2,(H,25,26,28,32)/t17-,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQZVFLCUBMPSI-IPMKNSEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=NC=NC(=C3N=C2OCC4=CC=CC=C4)NC(=O)C5=CC=CC=C5)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2OCC4=CC=CC=C4)NC(=O)C5=CC=CC=C5)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dibenz[a,h]acridine-d6 (Major)](/img/structure/B586109.png)

![Benzo[c]phenanthrene-d5](/img/structure/B586120.png)